molecular formula C21H20FN3O3S B2636598 2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide CAS No. 899759-56-9

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide

Cat. No. B2636598
M. Wt: 413.47
InChI Key: PIMYXHXXUSNSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide” is a novel molecule . It is related to a class of compounds with potential biological activities.

Scientific Research Applications

Anticancer Activity

Compounds similar to 2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide have shown potential in cancer research. For instance, certain derivatives demonstrated significant anticancer activity against various cancer cell lines, including glioblastoma, gliosarcoma, and non-small cell lung cancer (Zyabrev et al., 2022). Another study focused on naproxen derivatives with structures related to this compound, showing in vitro anticancer activity against prostate cancer cell lines (Han et al., 2018).

Anti-Inflammatory and Analgesic Effects

Compounds structurally related to 2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide have been evaluated for their anti-inflammatory and analgesic properties. For example, some derivatives displayed significant anti-inflammatory activity, with moderate effects in some cases (Sunder & Maleraju, 2013). Another study synthesized a collection of compounds for potential anti-inflammatory capacity, identifying several derivatives that inhibited inflammation effectively (Hernández-Vázquez et al., 2018).

Antimicrobial Properties

Related derivatives of this compound have been investigated for their antimicrobial activities. A study on thiazolidin-4-one derivatives revealed potential as antimicrobial agents against various bacteria and fungi (Baviskar et al., 2013). Additionally, certain novel sulfonamide hybrids bearing carbamate/acyl-thiourea scaffolds, which are structurally related, exhibited antimicrobial activity and were subject to docking studies (Hussein, 2018).

Antiviral and Virucidal Applications

Some derivatives have shown promise in antiviral research. For instance, synthesized derivatives of a similar compound exhibited antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus (Wujec et al., 2011). Another study investigated the thermal degradation of modafinil and its analogs, providing insights relevant to antiviral research (Dowling et al., 2017).

properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c1-2-28-18-9-7-17(8-10-18)25-12-11-23-20(21(25)27)29-14-19(26)24-13-15-3-5-16(22)6-4-15/h3-12H,2,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMYXHXXUSNSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.